
6-Chloroisoquinoline-1-carboxylic acid
Übersicht
Beschreibung
Chemical Name: 1-Chloroisoquinoline-6-carboxylic acid CAS Number: 1256787-42-4 Molecular Formula: C₁₀H₆ClNO₂ Molecular Weight: 207.613 g/mol Functional Groups: Carboxylic acid (-COOH) at position 1, chlorine (-Cl) at position 6, fused bicyclic isoquinoline ring . Purity: ≥95% (commercially available) .
Biologische Aktivität
6-Chloroisoquinoline-1-carboxylic acid (CIQCA) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure, which consists of a fused benzene and pyridine ring. This structure, characterized by the presence of a chlorine atom at position 6 and a carboxylic acid group at position 1, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of CIQCA is C_10H_7ClN_O_2, and its structural features contribute to its biological activity:
- Chlorine Atom : The electron-withdrawing nature of the chlorine atom enhances the compound's reactivity.
- Carboxylic Acid Group : This functional group can participate in various chemical reactions, including decarboxylation and esterification, which may influence its biological interactions.
Biological Activity
Research indicates that CIQCA exhibits notable biological activities, particularly in the areas of anti-inflammatory and antimicrobial effects. These activities are attributed to the compound's ability to interact with biological macromolecules.
Anti-inflammatory Activity
Studies have shown that CIQCA can inhibit certain enzymes involved in inflammatory pathways. For instance, derivatives of CIQCA have demonstrated efficacy in reducing inflammatory responses in cellular models. The compound's structural characteristics allow it to modulate signaling pathways associated with inflammation, making it a potential candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
CIQCA has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including Salmonella enterica. The effectiveness of CIQCA against this pathogen was found to be higher in acidic environments (pH 4.5), which is relevant for its application as a biopreservative in food products .
Comparative Analysis with Related Compounds
To understand the specificity of CIQCA's activity, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chloroisoquinoline-6-carboxylic acid | C_10H_7ClN_O_2 | Chloro group at a different position; potential different biological activity |
Isoquinoline | C_9H_7N | Basic structure without carboxylic acid; less polar |
6-Methoxyisoquinoline | C_10H_9NO | Methoxy group instead of chloro; different reactivity |
5-Chloroisoquinoline | C_10H_7ClN | Chloro at position five; different pharmacological profile |
The unique positioning of the chloro and carboxylic groups in CIQCA contributes to its distinct reactivity and biological activity compared to these similar compounds.
The mechanisms through which CIQCA exerts its biological effects are still under investigation. However, preliminary studies suggest that its interactions with cellular targets may involve:
- Enzyme Inhibition : CIQCA may inhibit key enzymes involved in inflammatory processes.
- Disruption of Biofilm Formation : The compound has shown potential in preventing biofilm formation by pathogens, which is crucial for treating infections.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of CIQCA significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy Against S. enterica : In controlled experiments, CIQCA exhibited strong inhibition against S. enterica, particularly under acidic conditions, highlighting its potential use as a food preservative .
- Comparative Studies : Research comparing CIQCA with other isoquinoline derivatives showed that it possesses superior antimicrobial properties due to its specific structural features.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Activity
Research indicates that 6-Chloroisoquinoline-1-carboxylic acid exhibits notable biological activity. It has been studied for its potential as:
- Antimicrobial agent : Inhibiting the growth of bacteria and fungi.
- Anti-inflammatory agent : Potentially reducing inflammation in various conditions.
A study highlighted that derivatives of this compound showed promise in inhibiting enzymes involved in disease pathways, suggesting therapeutic applications in treating infections and inflammatory diseases .
Mycobacterium tuberculosis Inhibition
One of the most significant applications of this compound is its role as an inhibitor of Mycobacterium tuberculosis. Research has demonstrated that derivatives with halogen substitutions at specific positions (like C-6) significantly enhance anti-tubercular activity. For instance, one derivative was found to be the most effective against M. tuberculosis with a minimum inhibitory concentration (MIC) of less than 1 μM .
Case Study 1: Inhibition Mechanism Against M. tuberculosis
In a recent study, derivatives of this compound were synthesized and screened for their ability to inhibit DNA gyrase, an essential enzyme for bacterial replication. The results indicated that specific halogen substitutions at position C-6 significantly enhanced inhibitory activity against both replicating and non-replicating strains of M. tuberculosis .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound, where it was tested against various inflammatory markers in vitro. The findings suggested that certain derivatives could effectively reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 6-chloroisoquinoline-1-carboxylic acid, and how can purity be validated?
- Answer : The Bischler-Napieralski synthesis is a foundational method for isoquinoline derivatives. For this compound, reaction conditions (e.g., cyclization agents, temperature) must be optimized to avoid byproducts. Post-synthesis, purity validation requires HPLC (≥95% purity recommended) coupled with mass spectrometry for molecular confirmation. Crystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity . For new compounds, elemental analysis and H/C NMR are critical to confirm structural identity and rule out residual solvents .
Q. How should researchers design experiments to characterize the stability of this compound under varying pH and temperature conditions?
- Answer : Stability studies should include:
- pH-dependent degradation : Use buffer solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy or LC-MS over 24–72 hours.
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Data interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life. Document deviations from expected stability profiles and validate with triplicate runs .
Advanced Research Questions
Q. What strategies resolve contradictory data in the reactivity of this compound with nucleophiles across different studies?
- Answer : Contradictions often arise from solvent polarity, catalyst choice, or competing reaction pathways. Mitigation steps:
Systematic variable testing : Compare reactions in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.
Computational modeling : Use DFT calculations to map transition states and identify dominant pathways.
Cross-validation : Replicate cited methods with strict adherence to reported conditions, then incrementally alter parameters (e.g., molar ratios).
- Example: Discrepancies in Suzuki coupling yields may stem from Pd catalyst purity or oxygen sensitivity .
Q. How can computational methods (e.g., DFT, MD) predict the binding affinity of this compound to biological targets?
- Answer :
- Docking studies : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on the carboxylic acid moiety’s role in hydrogen bonding.
- Molecular dynamics (MD) : Simulate solvated systems (e.g., explicit water models) for ≥100 ns to assess conformational stability.
- Validation : Cross-reference predictions with experimental IC values from enzyme inhibition assays. Highlight limitations (e.g., force field inaccuracies for halogen interactions) .
Q. What advanced spectroscopic techniques are critical for elucidating tautomeric equilibria in this compound?
- Answer :
- Variable-temperature NMR : Detect tautomer populations by observing chemical shift changes at 25°C vs. −40°C.
- IR spectroscopy : Identify carbonyl (C=O) and enol (O-H) stretching vibrations.
- X-ray crystallography : Resolve crystal structures to confirm dominant tautomers in the solid state.
- Data integration : Use van’t Hoff analysis to calculate equilibrium constants and thermodynamic parameters .
Q. Methodological Frameworks
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Answer :
- Scaffold modification : Synthesize analogs with substituents at positions 3, 6, and 7. Prioritize chloro, methyl, and nitro groups for electronic effects.
- Biological testing : Use standardized assays (e.g., MIC for antimicrobial studies) with positive/negative controls.
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity. Address outliers via residual analysis .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC/LD.
- Error propagation : Account for uncertainties in concentration measurements using Monte Carlo simulations.
- Benchmarking : Compare results with structurally similar compounds (e.g., isoquinoline-3-carboxylic acids) to identify toxicity trends .
Q. Data Presentation Guidelines
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural Isomers and Derivatives
The following table summarizes key structural analogs of 1-chloroisoquinoline-6-carboxylic acid, highlighting positional isomerism, substituent variations, and physicochemical properties:
Key Observations from Comparative Data
Positional Isomerism: The chlorine position significantly impacts electronic properties.
Substituent Effects: The dichloro derivative (1,3-dichloroisoquinoline-6-carboxylic acid) has a higher molecular weight (242.06 g/mol) and increased lipophilicity due to the additional chlorine atom, which could enhance membrane permeability in drug design .
Core Heterocycle Variations :
- Pyrimidine (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) and indazole (e.g., 6-chloro-1H-indazole-4-carboxylic acid) analogs differ in ring size and aromaticity. Pyrimidines are smaller and less bulky, which may influence their utility in coordination chemistry or catalysis .
Eigenschaften
IUPAC Name |
6-chloroisoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJRVNVGFZPCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731399 | |
Record name | 6-Chloroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179149-30-4 | |
Record name | 6-Chloroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.